(1,3-dioxoisoindol-2-yl) benzenesulfonate
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Overview
Description
(1,3-dioxoisoindol-2-yl) benzenesulfonate is a chemical compound characterized by the presence of a phthalimide group attached to a benzenesulfonate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) benzenesulfonate typically involves the reaction of phthalic anhydride with an appropriate sulfonating agent. One common method involves the reaction of phthalic anhydride with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxoisoindol-2-yl) benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1,3-dioxoisoindol-2-yl) benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) benzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline-1,3-dione core structure but lacks the benzenesulfonate group.
Phthalimide: Similar structure but without the sulfonate group.
Sulfanilamide: Contains the sulfonamide group but lacks the isoindoline-1,3-dione structure.
Uniqueness
(1,3-dioxoisoindol-2-yl) benzenesulfonate is unique due to the presence of both the phthalimide and benzenesulfonate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
19361-97-8 |
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Molecular Formula |
C14H9NO5S |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) benzenesulfonate |
InChI |
InChI=1S/C14H9NO5S/c16-13-11-8-4-5-9-12(11)14(17)15(13)20-21(18,19)10-6-2-1-3-7-10/h1-9H |
InChI Key |
BFCNIOLRCHODJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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